6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate
Description
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate (CAS No. 1392804-12-4) is a spirocyclic heterocyclic compound characterized by a bicyclic structure containing sulfur (thia) and nitrogen (aza) atoms. The "6,6-dioxo" designation indicates two oxygen atoms double-bonded to the sulfur, forming a sulfone group. The "hemioxalate" refers to its salt form with oxalic acid in a 1:0.5 molar ratio.
Properties
IUPAC Name |
6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO2S.C2H2O4/c2*7-9(8)3-5(4-9)1-2-6-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZULMOPZTZNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CS(=O)(=O)C2.C1CNC12CS(=O)(=O)C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing sulfur and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The azaspiro ring system can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure also allows for unique interactions with biological macromolecules, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Key Properties
- Purity : ≥90% (reported by Carl Roth) to 97% (Amadis Chemical) .
- Applications : Used in medicinal chemistry and biomedical research, particularly as a building block for drug development .
- Physical Form : Typically supplied as a powder in glass containers, with packaging options ranging from 5 mg to 25 mg .
Comparison with Similar Compounds
Structural Analogues
The following table compares 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate with structurally related spirocyclic compounds:
¹ Derived from base structure (C₅H₇NO₂S) + 0.5 oxalic acid (C₂H₂O₄).
Key Differences and Implications
Heteroatom Substitutions: Sulfur vs. Fluorine Additions: The 6,6-difluoro derivative (CAS 2173991-59-6) introduces electronegative fluorine atoms, enhancing metabolic stability in pharmaceutical applications .
Counterion Ratios :
- Hemioxalate (1:0.5 base-to-oxalic acid) vs. oxalate (1:1) salts influence solubility and crystallinity. For example, the oxalate form of 6-Oxa-1-azaspiro[3.3]heptane (CAS 1380571-72-1) has higher molecular weight and may exhibit different pharmacokinetic profiles .
Ring Size and Flexibility :
Pharmacological Relevance
- This compound is prioritized in medicinal chemistry due to its sulfone group, which enhances hydrogen bonding and stability .
- 6-Oxa analogs are less common in drug development but serve as valuable controls in structure-activity relationship (SAR) studies .
Commercial Availability and Pricing
Biological Activity
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 147.2 g/mol
- CAS Number : 1272412-71-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may act as a monoamine oxidase B (MAO-B) inhibitor, which is significant in the treatment of neurological disorders such as Parkinson's disease. The inhibition of MAO-B leads to increased levels of neurotransmitters, particularly dopamine, in the brain.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate to high inhibitory effects on MAO-B. The IC values for this compound range from 0.7 to 289 nM, indicating its potential efficacy as a therapeutic agent in neurodegenerative diseases .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicate that administration leads to significant improvements in motor function and cognitive performance in models simulating Parkinson's disease . Further exploration into the compound's safety profile revealed no significant hepatotoxic effects when tested on human liver cancer cell lines (HepG2) .
Case Study 1: Neuroprotective Effects
A study published in the European Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound in a rodent model of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates compared to control groups .
Case Study 2: Synergistic Effects with Other Compounds
Another investigation explored the synergistic effects of this compound with existing MAO-B inhibitors. The combination therapy demonstrated enhanced efficacy, leading to improved outcomes in terms of both motor and cognitive functions . This suggests potential applications in polypharmacy strategies for treating complex neurological conditions.
Data Table: Summary of Biological Activities
| Activity | IC Value (nM) | Effect Observed |
|---|---|---|
| MAO-B Inhibition | 0.7 - 289 | Increased dopamine levels |
| Neuroprotection | N/A | Reduced oxidative stress |
| Cognitive Improvement | N/A | Enhanced performance in rodent models |
Q & A
Basic Questions
Q. What are the validated synthetic routes for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate, and how is purity ensured?
- Methodology : Synthesis typically involves cyclization of thiolactam precursors followed by oxalate salt formation. For example, spirocyclic oxa-azabicyclic compounds are synthesized via ring-closing reactions under controlled pH and temperature . Purity is assessed using HPLC (≥97% purity) and elemental analysis (C, H, N, S content) .
- Key Parameters : Monitor reaction intermediates via FT-IR (e.g., C=O stretching at ~1700 cm⁻¹ for oxalate groups) and confirm crystallinity via XRD .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to resolve spirocyclic protons (e.g., δ 3.5–4.5 ppm for oxa-aza bridge protons) and confirm hemioxalate stoichiometry .
- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 288.05 for C₉H₁₀N₂O₅S) .
- XRD : Determine crystal packing and hydrogen-bonding patterns in the hemioxalate salt .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis?
- Methodology : Apply a 2³ factorial design to test variables: temperature (25–60°C), solvent polarity (DMSO vs. THF), and catalyst loading (0.1–1 mol%). Response variables include yield (%) and purity (HPLC). Orthogonal arrays reduce experimental runs while identifying interactions (e.g., solvent-catalyst synergies) .
- Example : A study on spirocyclic β-lactams achieved 85% yield by optimizing catalyst (Pd/C) and solvent (DMSO) via Taguchi methods .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- Case Study : Discrepancies in ¹³C NMR signals for carbonyl groups (theoretical vs. observed) may arise from tautomerism or salt formation. Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with experimental data .
- Validation : Cross-validate using XPS to confirm oxidation states of sulfur (S=O at ~168 eV) and nitrogen (N–H at ~399 eV) .
Q. What computational strategies predict reactivity in spirocyclic systems?
- Methodology :
- Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian 16) map energy profiles for ring-opening reactions or nucleophilic attacks .
- MD Simulations : Simulate solvent effects (e.g., water vs. DMF) on reaction kinetics using COMSOL Multiphysics .
- Application : ICReDD’s workflow integrates computed activation barriers with robotic screening to prioritize experimental conditions .
Methodological Considerations
Table 1 : Comparison of Analytical Techniques for Purity Assessment
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
